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Core Identity and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Zelavespib

CAS No.: 873436-91-0

Cat. No.: S522774

The table below summarizes the key characteristics of Zelavespib.

Property Description

Generic Name Zelavespib [1]

Code Name PU-H71 (also known as NSC 750424) [2] [1]

Modality Small Molecule [1]

Molecular Weight 512.37 g/mol [2] [1]

Chemical Formula C18H21IN602S [1]

Primary Target Heat Shock Protein 90 (HSP90) [2] [1]

Mechanism Inhibitor [1]

IC50 (HSP90) 51 nM (in MDA-MB-468 cells) [2] [3]

Development Status Investigational; several Phase 1 trials completed or terminated [2] [4]

Mechanism of Action: Beyond Simple HSP90 Inhibition
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Zelavespib's mechanism is best understood through its unique interaction with epichaperomes [5] [6] [7].

e Epichaperomes vs. Chaperones: Unlike normal, transient chaperone complexes that assist in
proper protein folding, epichaperomes are maladaptive, stable scaffolding structures formed primarily
in diseased cells (e.g., cancer, neurodegenerative diseases) [5] [6]. They pathologically rewire
protein-protein interaction (PPI) networks, supporting disease-specific phenotypes and cellular
survival [5] [6].

e Target Preference: Zelavespib demonstrates a strong binding preference for HSP90 when it is
incorporated into these epichaperomes, over the more abundant HSP90 found in normal chaperone
complexes in healthy cells [5]. This specificity helps target diseased cells.

e The Trapping Mechanism: Zelavespib becomes physically trapped when it binds to HSP90 within
the epichaperome structure. This initial binding triggers the disassembly of the entire epichaperome,
a process that takes time. The drug's extended on-target residence time (with half-lives from 24 to
100 hours in human tumors) is dictated by the kinetics of epichaperome disassembly, not just simple
drug-target unbinding. This means the drug remains active at the site long after it has been cleared
from the bloodstream [5].

The following diagram illustrates this key mechanism of action:
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> Zelavespib preferentially binds HSP90 in pathologic epichaperomes, triggering disassembly and

normalization of dysregulated protein networks.

Quantitative Cellular and In Vivo Efficacy Data

Zelavespib has demonstrated potent activity across a wide range of preclinical models.

Model Type Cell Line /| Model Assay | Effect Result (IC50/G150/Other)
Breast Cancer MDA-MB-468 Growth inhibition [2] 65 nM
(TNBC)
Breast Cancer SKBr3 Growth inhibition [2] 50 nM
Breast Cancer MCF7 Her2 level reduction 60 nM
(WB) [2]
Lung Cancer A549/ATCC Cytotoxicity [3] 87 nM
Colon Cancer COLO 205 Cytotoxicity [3] 48 nM
Leukemia HL-60(TB) Cytotoxicity [3] 63 nM
Cervical Cancer HelLa Antiproliferative activity 226.5 nM
[3]
In Vivo Efficacy MDA-MB-231 Tumor growth inhibition 96% inhibition (75 mg/kg)
xenograft [2]
In Vivo Efficacy MDA-MB-231 Complete response [2] 100% (75 mg/kg, alternate
xenograft days)

Its effects are mediated by degrading key oncogenic client proteins and disrupting critical survival pathways.
Treatment leads to the degradation or inactivation of tumor-driving molecules like EGFR, HER3, Raf-1,

and Akt, and induces G2-M cell cycle arrest and apoptosis [2]. In aggressive B-cell lymphomas,
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zelavespib disrupts HSP90-organized "metabosomes," reducing the production of metabolites like inosine

and slowing tumor metabolism [7].

Key Experimental Protocols

To support research efforts, here are methodologies for two key experiments used to study zelavespib.

HSP90 Binding Assay (Fluorescence Polarization)

This protocol measures the displacement of a fluorescent probe by zelavespib to determine binding affinity

[2].

e Lysate Preparation: Rupture cells by freezing at -70°C and dissolve the extract in HFB buffer (20
mM Hepes pH 7.3, 50 mM KCI, 5 mM MgCI2, 20 mM Na2MoO4, 0.01% Nonidet P-40) with protease
and phosphatase inhibitors.

e Saturation Curve: Treat 3 nM of fluorescently labeled geldanamycin (Cy3B-GM) with increasing
amounts of cellular lysate to determine the amount needed for 90-99% bound ligand.

e Competition Study: In a 96-well plate, combine 3 nM Cy3B-GM, the predetermined amount of
lysate, and the test Hsp90 inhibitor (zelavespib).

¢ Incubation & Measurement: Shake the plate for 24 hours at 4°C. Record fluorescence polarization
(FP) values in millipolarization (mP) units.

¢ Data Analysis: Calculate the EC50 as the competitor concentration that displaces 50% of the Cy3B-
GM.

Cell Viability Assay (CellTiter-Glo)

This protocol assesses the cytotoxic effects of zelavespib [2].

e Cell Seeding: Seed exponentially growing cells (e.g., 8x103 cells/well for MDA-MB-231) into black
96-well plates.

¢ Drug Treatment: Incubate cells in medium containing either a vehicle control (DMSO) or zelavespib
for the indicated time (e.g., 3 days) at 37°C. Use 3 replicate wells per condition.

¢ Signal Development: Equilibrate plates to room temperature for ~30 minutes. Add 100 pL of
CellTiter-Glo reagent to each well.

¢ Mixing and Incubation: Mix on an orbital shaker for 2 minutes, then incubate for 15 minutes to 2
hours at room temperature.
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¢ Measurement: Measure the luminescence signal in each well using a microplate reader.

Clinical Development and Therapeutic Potential

Zelavespib has entered several clinical trials, primarily for oncology indications, though its development has

seen some setbacks.

Condition Development Status Key Findings / Notes

Myelofibrosis Phase 1; Terminated (Nov Trial NCT03935555 was terminated.
2022) [4]

Lymphoma Phase 1; Preclinical data shows promise in MYC-

Completed/Terminated [2] [4]

Metastatic Solid Phase 1; Completed [2] [1]
Tumors
Acute Myeloid Preclinical [8] [4]

Leukemia (AML)

driven lymphomas [7].

Shows efficacy in TP53-mutant AML
models, synergizes with venetoclax [8].

Clinical studies using radiolabeled zelavespib have shown that its residence time in tumors is highly variable

(half-life of 24-100 hours) and correlates with epichaperome abundance, not plasma pharmacokinetics [5].

This underscores the importance of target engagement measurements over traditional plasma assays for this

class of drugs [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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